

An In-depth Technical Guide to the Biochemical Properties and Structure of NTPDase3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties, structure, and functional pathways of Ectonucleoside Triphosphate Diphosphohydrolase 3 (NTPDase3). The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research. It has been compiled and synthesized from publicly available scientific literature.

Core Biochemical Properties of NTPDase3

NTPDase3, also known as CD39L3, is a crucial cell surface-located enzyme belonging to the E-NTPDase family. Its primary function is the hydrolysis of extracellular nucleoside triphosphates and diphosphates, playing a significant role in the regulation of purinergic signaling. This signaling pathway is involved in a multitude of physiological processes, including neurotransmission, immune responses, and thrombosis.[1][2]



Property	Description	References
Enzyme Commission (EC) Number	3.6.1.5	[3]
Molecular Weight (recombinant human)	50.7 - 52 kDa	[4][5]
Catalytic Function	Hydrolyzes nucleoside triphosphates (e.g., ATP, UTP) and diphosphates (e.g., ADP, UDP) to their monophosphate forms (AMP, UMP).	[2][6]
Substrate Preference	Exhibits a preference for ATP over ADP.	[7]
Cofactor Requirement	Activity is dependent on the presence of divalent cations, such as Ca ²⁺ or Mg ²⁺ .	[1]
Cellular Localization	Primarily located on the plasma membrane with its catalytic site facing the extracellular space.	[5][7]
Post-Translational Modifications	Undergoes N-linked glycosylation.	[7]
Tissue Expression	Expressed in various tissues, including the brain, pancreas (specifically in β-cells), spleen, and prostate.	[7][8][9][10]

The Molecular Structure of NTPDase3

The structure of NTPDase3 is integral to its enzymatic function. As a transmembrane protein, it possesses both intracellular and extracellular domains.

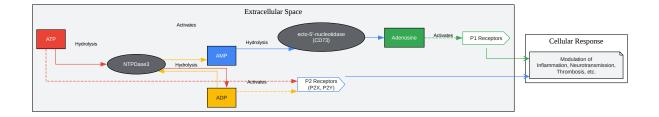
Key structural features include:



- Transmembrane Domains: NTPDase3 is anchored to the plasma membrane by two transmembrane domains, one near the N-terminus and one near the C-terminus.
- Apyrase Conserved Regions (ACRs): The extracellular domain contains five highly conserved sequence domains known as ACRs. These regions are critical for the catalytic activity of the enzyme.[6]
- Disulfide Bonds: The extracellular region of human NTPDase3 contains ten invariant
 cysteine residues that form five disulfide bonds. These bonds are crucial for the proper
 folding, trafficking, and enzymatic activity of the protein.[11] The disulfide linkages are C92C116, C261-C308, C289-C334, C347-C353, and C399-C422.[11]

Signaling Pathway Modulation by NTPDase3

NTPDase3 is a key regulator of purinergic signaling, a communication pathway mediated by extracellular nucleotides like ATP and their breakdown products, such as adenosine. By hydrolyzing ATP and ADP, NTPDase3 controls the activation of various P2 (P2X and P2Y) and P1 purinergic receptors on the cell surface. This modulation affects a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis.[1][9]



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Figure 1. Modulation of Purinergic Signaling by NTPDase3.



Experimental Protocols

The study of NTPDase3 involves a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches used in its characterization.

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is employed to alter specific amino acid residues in NTPDase3 to investigate their role in protein structure, function, and enzymatic activity.[11]

Methodology:

- Primer Design: Two complementary mutagenic primers are designed. These primers contain
 the desired mutation and anneal to the same sequence on opposite strands of the plasmid
 DNA encoding NTPDase3. Primers are typically 25-45 bases in length with a melting
 temperature (Tm) of ≥78°C.[7]
- PCR Amplification: The entire plasmid is amplified by PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction cycles typically involve a denaturation step (e.g., 95°C), an annealing step (e.g., 55-65°C), and an extension step (e.g., 68-72°C).[12]
- Template Digestion: The parental, methylated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, unmethylated PCR product containing the mutation remains intact.[11][12]
- Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.
- Verification: The presence of the desired mutation is confirmed by DNA sequencing.
- Expression and Functional Analysis: The mutated NTPDase3 protein is then expressed in a suitable cell line (e.g., COS cells), and its enzymatic activity, protein expression, and cellular localization are compared to the wild-type protein.

Computational Modeling of NTPDase3 Structure



Computational modeling is utilized to generate three-dimensional models of NTPDase3's structure, providing insights into its active site and enzyme-substrate interactions.[13]

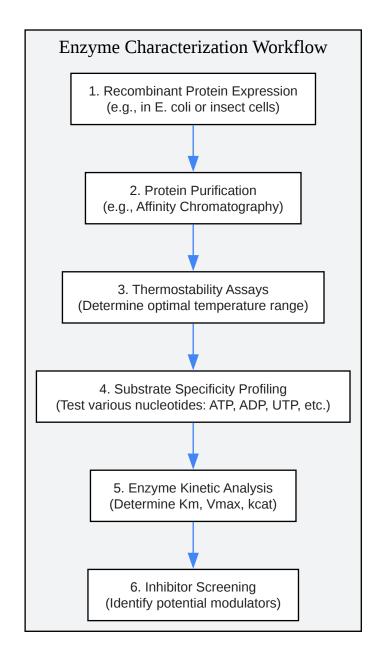
Methodology:

- Template Identification: A known protein structure that shares sequence and structural homology with NTPDase3 is identified from the Protein Data Bank (PDB). For NTPDases, a bacterial exopolyphosphatase has been used as a template.[11]
- Sequence Alignment: The amino acid sequence of NTPDase3 is aligned with the sequence of the template protein.
- Model Building: Homology modeling software (e.g., MODELLER) or threading servers are
 used to build a 3D model of NTPDase3 based on the aligned sequences and the template's
 3D structure. Recent approaches have also utilized advanced modeling engines like
 AlphaFold2 with a reference structure to bias the model towards a specific functional
 conformation.[13]
- Model Refinement: The initial model is refined through energy minimization and molecular dynamics simulations to resolve any steric clashes and to arrive at a more stable and energetically favorable conformation.[13]
- Model Validation: The quality of the final model is assessed using various validation tools (e.g., PROCHECK, Verify3D) that check for proper stereochemistry, bond lengths, and angles.

Experimental Workflow for NTPDase3 Characterization

The biochemical characterization of NTPDase3 typically follows a structured workflow to ensure a thorough understanding of its enzymatic properties.





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Figure 2. A typical experimental workflow for the biochemical characterization of NTPDase3.

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